Benzenamine, 5-fluoro-2-methyl-, hydrochloride Benzenamine, 5-fluoro-2-methyl-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 62049-66-5
VCID: VC18833633
InChI: InChI=1S/C7H8FN.ClH/c1-5-2-3-6(8)4-7(5)9;/h2-4H,9H2,1H3;1H
SMILES:
Molecular Formula: C7H9ClFN
Molecular Weight: 161.60 g/mol

Benzenamine, 5-fluoro-2-methyl-, hydrochloride

CAS No.: 62049-66-5

Cat. No.: VC18833633

Molecular Formula: C7H9ClFN

Molecular Weight: 161.60 g/mol

* For research use only. Not for human or veterinary use.

Benzenamine, 5-fluoro-2-methyl-, hydrochloride - 62049-66-5

Specification

CAS No. 62049-66-5
Molecular Formula C7H9ClFN
Molecular Weight 161.60 g/mol
IUPAC Name 5-fluoro-2-methylaniline;hydrochloride
Standard InChI InChI=1S/C7H8FN.ClH/c1-5-2-3-6(8)4-7(5)9;/h2-4H,9H2,1H3;1H
Standard InChI Key ZAGZRSVRQBISQQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)F)N.Cl

Introduction

Chemical Identity and Structural Properties

Benzenamine, 5-fluoro-2-methyl-, hydrochloride belongs to the class of substituted aniline derivatives, where a fluorine atom occupies the para position relative to the amino group, and a methyl group is ortho to the amino functionality. The hydrochloride salt enhances its stability and solubility in polar solvents, a critical feature for laboratory handling.

Molecular Characteristics

Molecular Formula: C7H9ClFN\text{C}_7\text{H}_9\text{ClFN}
Molecular Weight: 161.60 g/mol
IUPAC Name: 5-Fluoro-2-methylaniline hydrochloride
SMILES Notation: CC1=C(C=C(C=C1)F)N.Cl\text{CC1=C(C=C(C=C1)F)N.Cl}

The crystal structure of the compound remains uncharacterized in public databases, but its planar aromatic ring system and electron-withdrawing fluorine substituent suggest predictable reactivity in electrophilic substitution reactions. The methyl group at the ortho position introduces steric effects that influence regioselectivity in further derivatization .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 5-fluoro-2-methylaniline hydrochloride typically begins with the parent compound, 5-fluoro-2-methylaniline (CAS No. 367-29-3), which is subsequently treated with hydrochloric acid to form the hydrochloride salt. The free base is synthesized via palladium-catalyzed amination, as demonstrated in a 2025 study:

Pd(P(o-tol)3)2+CyPF-PtBudioxane5-fluoro-2-methylaniline (76% yield)\text{Pd(P(o-tol)}_3)_2 + \text{CyPF-PtBu} \xrightarrow{\text{dioxane}} \text{5-fluoro-2-methylaniline (76\% yield)}

This method employs sodium tert-butoxide as a base and ammonium sulfate as a nitrogen source, achieving high purity under anhydrous conditions .

Salt Formation

Protonation of the amino group with HCl gas in diethyl ether yields the hydrochloride salt, which is isolated via filtration and recrystallized from ethanol/water mixtures. Process optimization has focused on minimizing byproducts such as N-chloro derivatives, which can form under excessive chlorination conditions.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in water (1.2 g/L at 25°C) and high solubility in dimethyl sulfoxide (DMSO) and methanol. Stability studies indicate decomposition above 200°C, with the hydrochloride salt showing greater hygroscopicity than the free base.

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (600 MHz, CDCl3_3): δ\delta 6.97 (t, J=7.2J = 7.2 Hz, 1H), 6.40 (t, J=9.9J = 9.9 Hz, 2H), 2.12 (s, 3H) .

  • 13C NMR^{13}\text{C NMR}: δ\delta 162.24 (d, JC-F=240.9J_{\text{C-F}} = 240.9 Hz), 16.62 (s, CH3_3) .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The amino group activates the benzene ring toward electrophiles, directing incoming substituents to the meta and para positions relative to the fluorine atom. Nitration experiments yield 3-nitro-5-fluoro-2-methylaniline as the major product, highlighting the interplay between electronic and steric effects.

Cross-Coupling Reactions

Suzuki-Miyaura coupling with aryl boronic acids has been employed to generate biaryl derivatives, though the methyl group’s steric bulk necessitates elevated temperatures (80–100°C) and bulky phosphine ligands for efficient catalysis .

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor to antipsychotic agents, where the fluorine atom enhances blood-brain barrier permeability. Recent patents disclose its use in synthesizing dopamine D2_2 receptor antagonists with reduced extrapyramidal side effects.

Agrochemical Development

In agrochemistry, it is alkylated to produce herbicides targeting acetyl-CoA carboxylase in grasses. Field trials demonstrate 98% efficacy against Lolium perenne at application rates of 2.5 kg/ha.

Environmental Fate and Ecotoxicology

Biodegradation

Aerobic soil studies show 78% degradation over 28 days, with fluorinated metabolites persisting for >90 days. The hydrochloride salt’s high water solubility (1.2 g/L) raises concerns about groundwater contamination near production facilities .

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